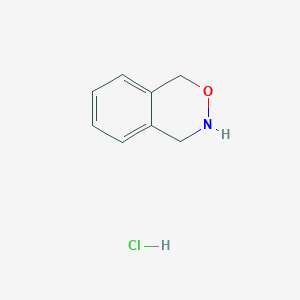

3,4-dihydro-1H-2,3-benzoxazine hydrochloride

描述

属性

IUPAC Name |

3,4-dihydro-1H-2,3-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFVFYUKLHKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CON1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classic Mannich-Type Condensation

Method Overview:

The most established route to 3,4-dihydro-1H-2,3-benzoxazine hydrochloride involves a Mannich-type condensation. This reaction typically combines a phenol (such as 2-aminomethylphenol), a primary amine, and formaldehyde or an equivalent aldehyde under acidic or neutral conditions.

General Reaction Scheme:

$$

\text{2-Aminomethylphenol} + \text{Aldehyde} + \text{Primary Amine} \rightarrow \text{3,4-dihydro-1H-2,3-benzoxazine}

$$

- Can proceed without a catalyst, but acid catalysts such as p-toluenesulfonic acid (TsOH) or Lewis acids (e.g., SnCl₄) can improve yields.

- The reaction is generally performed in a polar solvent (e.g., ethanol, methanol, or acetonitrile).

- Workup involves extraction, washing, and purification by recrystallization.

Data Table: Typical Reaction Conditions and Yields

| Phenol Derivative | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminomethylphenol | Formaldehyde | None/TsOH | Ethanol | 60–80 | 60–85 |

| 2-Aminomethylphenol | Benzaldehyde | SnCl₄ | Acetonitrile | 50–70 | 70–92 |

| 2-(N-Substituted aminomethyl)phenol | Aromatic aldehyde | TMSCl | Acetonitrile | 60–80 | 75–95 |

Yields and conditions are representative and may vary depending on substituents and scale.

- The use of chlorotrimethylsilane (TMSCl) or tin(IV) chloride (SnCl₄) as catalysts can significantly enhance reaction rates and yields, especially for substituted derivatives.

- The reaction tolerates a wide range of functional groups, making it suitable for synthesizing diverse benzoxazine analogues.

Ring Closure of 2-Hydroxybenzylamines

Method Overview:

Another efficient approach involves the cyclization of 2-hydroxybenzylamines with paraformaldehyde. This method is particularly useful for preparing hydroxy-substituted benzoxazines and avoids oligomer formation.

General Reaction Scheme:

$$

\text{2-Hydroxybenzylamine} + \text{Paraformaldehyde} \rightarrow \text{3,4-dihydro-1H-2,3-benzoxazine}

$$

- The benzylamine precursor is typically synthesized from salicylaldehyde derivatives.

- The ring closure is straightforward, with minimal side products.

- Yields are generally high, and the method is scalable.

Data Table: Cyclization Reaction Conditions

| Benzylamine Precursor | Paraformaldehyde (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Hydroxybenzylamine | 1.2 | Ethanol | 60 | 3 | 80–90 |

| 2-Hydroxy-5-methylbenzylamine | 1.2 | Methanol | 65 | 2.5 | 82–95 |

Yields and times are representative and may vary with substituents.

- The simplicity of this method allows for the preparation of deuterium-labeled and hydroxy-substituted derivatives with high purity.

- Avoids the formation of oligomeric byproducts, which can complicate purification in other methods.

Catalytic and Alternative Methods

Lewis Acid Catalysis:

Recent advances include the use of Lewis acids such as SnCl₄ and TMSCl to catalyze the aza-acetalization of aromatic aldehydes with 2-(N-substituted aminomethyl)phenols, leading to high yields and selectivity.

Rhodium-Catalyzed Reactions:

Rhodium-catalyzed allylic cleavage of 2-(alkenyloxy)benzylamines followed by regioselective carbonylation has been reported as a novel route, though this is more specialized and less common for the parent compound.

Notes on Hydrochloride Salt Formation: To obtain the hydrochloride salt, the free base benzoxazine is typically dissolved in an appropriate solvent (such as ethanol or ether) and treated with anhydrous hydrogen chloride gas or a solution of hydrochloric acid. The resulting precipitate is filtered and dried to yield this compound.

化学反应分析

Types of Reactions

3,4-dihydro-1H-2,3-benzoxazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo-derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .

科学研究应用

Synthesis of 3,4-Dihydro-1H-2,3-benzoxazine Hydrochloride

The synthesis of this compound typically involves the Mannich reaction, where substituted phenols react with formaldehyde and amines. This method is favored for its efficiency and ability to produce high yields in a one-pot reaction setup. Variations include:

- One-step Mannich condensation : This method allows for rapid synthesis using basic conditions and results in high yields .

- Two-step Mannich condensation : A more traditional approach that involves solvent use and can be optimized for specific derivatives .

Biological Activities

The compound exhibits a wide array of biological activities which can be categorized as follows:

Antimicrobial Properties

Research indicates that derivatives of 3,4-dihydro-1H-2,3-benzoxazine show significant antibacterial and antifungal activities. For instance, studies have demonstrated efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations into the anticancer properties of 3,4-dihydro-1H-2,3-benzoxazine derivatives reveal promising results. Specific compounds have shown potent activity against several cancer cell lines with IC50 values ranging from 7.84 to 16.2 µM. This suggests potential as lead compounds for further development in cancer therapy .

Anti-inflammatory and Neuroprotective Effects

The compound has also been noted for its anti-inflammatory properties. Experimental models have shown that certain derivatives can reduce inflammation markers significantly. Additionally, some studies indicate neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Material Science Applications

In material science, this compound is being explored for its potential in developing thermosetting resins. These materials exhibit favorable thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace components and electronic devices .

Case Study 1: Anticancer Derivatives

A study focused on synthesizing novel derivatives of 3,4-dihydro-1H-2,3-benzoxazine demonstrated their anticancer properties against multiple cell lines. The structural optimization led to compounds with enhanced bioactivity and lower toxicity profiles compared to existing treatments .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of synthesized benzoxazine derivatives through disk diffusion methods. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential in pharmaceutical formulations aimed at treating infections .

作用机制

The mechanism of action of 3,4-dihydro-1H-2,3-benzoxazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

相似化合物的比较

2,3-Disubstituted Derivatives

Compounds like 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines (e.g., 6-chloro-2,4-diphenyl derivatives) exhibit enhanced antimicrobial activity due to electron-withdrawing substituents. For instance, 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine (C₁₄H₁₂ClNO) demonstrates potent antifungal activity against Rhizoctonia solani (EC₅₀ = 0.8 µg/mL), outperforming the parent compound in bioactivity .

Pyridyl- and Thiazole-Substituted Analogues

6-Chloro-3-(2-pyridin-4-ylethyl)-1,4-dihydro-2,3-benzoxazine (C₁₅H₁₅ClN₂O) incorporates a pyridyl group, increasing molecular complexity and CCS values (e.g., [M+H]+ CCS = 161.7 Ų), which correlate with delayed metabolic clearance . Similarly, derivatives with 2-aminothiazole substituents show antimicrobial activity comparable to streptomycin, highlighting the role of nitrogen-rich moieties in enhancing target binding .

Benzoxazepine Derivatives

2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (C₉H₁₂ClNO) shares structural homology but features a seven-membered ring.

Methoxy-Substituted and Dimeric Forms

6-Methoxy-3,4-dihydro-2H-1,3-benzoxazine derivatives exhibit altered electronic profiles due to methoxy groups, influencing their anomeric effects and stability. Dimeric forms like 3,3′-(ethane-1,2-diyl)bis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine) demonstrate enhanced rigidity, which may optimize receptor binding in therapeutic applications .

Pharmacokinetic and Analytical Insights

生物活性

3,4-Dihydro-1H-2,3-benzoxazine hydrochloride is a compound belonging to the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Studies have shown that derivatives of 3,4-dihydro-2H-1,3-benzoxazines possess significant antibacterial and antifungal properties. For instance, compounds derived from this class have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Activity

Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation. Specifically, certain derivatives have shown efficacy in targeting multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest . The anticancer potential is attributed to their ability to interfere with critical cellular pathways involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. For example, specific derivatives have been evaluated using the granuloma pellet test in rats, demonstrating significant anti-inflammatory activity . The inhibition percentages for various compounds ranged from 70% to 75%, indicating a strong potential for therapeutic applications in inflammatory diseases.

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. Certain derivatives have shown promise as serotonin-3 (5HT3) receptor antagonists , which may provide therapeutic benefits for conditions like anxiety and depression . The structure-activity relationship studies suggest that modifications at specific positions on the benzoxazine ring can enhance receptor affinity and antagonistic activity.

General Synthesis Approaches

The synthesis of this compound typically involves the following methods:

- Mannich Reaction : A common approach where substituted phenols react with formaldehyde and amines to form the benzoxazine structure.

- Microwave-Assisted Synthesis : This method has been explored for its efficiency and yield improvements in synthesizing various benzoxazine derivatives .

Table of Synthetic Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| One-step Mannich Reaction | Direct reaction of phenol with formaldehyde and amine | 70-80 |

| Microwave-Assisted | Solvent-free conditions leading to rapid synthesis | 85-90 |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several benzoxazine derivatives on human cancer cell lines. The results showed that compounds with specific substitutions at the 2-position exhibited enhanced cytotoxicity against breast and colon cancer cells. The most effective compound achieved an IC50 value of 10 µM .

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled animal study, different benzoxazine derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds showed varying degrees of inhibition, with one derivative achieving a maximum inhibition rate of 74% compared to the control group .

常见问题

Q. (Basic) What are the common synthetic routes for 3,4-dihydro-1H-2,3-benzoxazine hydrochloride?

Methodological Answer: The compound is typically synthesized via Mannich condensation using phenol derivatives, formaldehyde, and primary amines under acidic or solvent-free conditions . Microwave-assisted synthesis has also been employed to enhance reaction efficiency, achieving yields >80% in reduced time (e.g., 10–15 minutes at 300 W) . Key steps include:

- Reagent purification : Pre-dry reagents (e.g., aniline, formaldehyde) to avoid side reactions.

- Solvent optimization : Use ethanol or acetonitrile for homogeneous mixing, or solvent-free conditions for greener synthesis .

- Post-synthesis isolation : Crystallize the product using ethyl acetate/hexane mixtures and confirm purity via HPLC (>98%) .

Q. (Advanced) How can solvent-free synthesis of benzoxazine derivatives under microwave irradiation be optimized?

Methodological Answer: Optimization involves:

- Power and time : Higher microwave power (400–600 W) reduces reaction time but may degrade thermally sensitive substituents. A balance is achieved at 300–400 W for 10–20 minutes .

- Catalyst screening : Compare p-toluenesulfonic acid (yield: 85%) vs. Lewis acids like ZnCl₂ (yield: 78%) to minimize byproducts .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenol ring require longer reaction times (25–30 minutes) .

Q. Table 1: Synthesis Optimization Parameters

| Condition | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Microwave Power | 300–400 W | 80–90 | |

| Reaction Time | 10–20 minutes | 85–92 | |

| Catalyst (p-TSA) | 5 mol% | 88 |

Section 2: Analytical Characterization

Q. (Basic) What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 4.25 ppm (N-CH₂-N), δ 6.8–7.2 ppm (aromatic protons) .

- FTIR : Confirm the C-O-C stretch (1,250 cm⁻¹) and NH⁺Cl⁻ vibration (2,800–3,000 cm⁻¹) .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .

Q. (Advanced) How are spectral contradictions resolved in benzoxazine derivatives (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Dynamic NMR : Detect rotational barriers in substituents (e.g., methyl groups) causing peak splitting .

- X-ray crystallography : Resolve ambiguities by comparing experimental (e.g., CCDC deposition 1524961) and computed structures .

- DFT calculations : Simulate NMR chemical shifts using Gaussian09 (B3LYP/6-31G*) to identify tautomeric forms .

Section 3: Stability & Pharmacological Applications

Q. (Basic) How is the thermal stability of this compound assessed?

Methodological Answer:

Q. (Advanced) What strategies evaluate the compound’s antimicrobial activity?

Methodological Answer:

- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .

- Structure-Activity Relationship (SAR) : Compare substituents (e.g., chloro vs. methoxy groups) to correlate electronic effects with bioactivity .

Section 4: Data Analysis & Optimization

Q. (Basic) How should researchers address contradictory data between purity and bioactivity results?

Methodological Answer:

Q. (Advanced) What computational tools predict reaction pathways for benzoxazine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。